Comparative Cytotoxicity: 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine vs. Common Anticancer Scaffolds
In a direct comparative study of anticancer potential, 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine demonstrated differential in vitro cytotoxicity across three distinct human cancer cell lines when compared to other pyridine-based analogs, with the most potent activity observed against HeLa cervical cancer cells .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 10.5 µM; MCF7: 15.0 µM; A549: 12.0 µM |
| Comparator Or Baseline | Other pyridine-based analogs (data not specified, but compound identified as a 'lead compound' due to its potency profile) |
| Quantified Difference | Compound was highlighted as a 'lead compound' due to its activity profile relative to other tested analogs, with HeLa cells being most sensitive at 10.5 µM. |
| Conditions | Human cancer cell lines (HeLa cervical cancer, MCF7 breast cancer, A549 lung cancer); endpoint assay. |
Why This Matters
This data quantifies the compound's potency against specific cancer cell lines, enabling researchers to prioritize it for further SAR studies over other analogs with unknown or inferior activity.
